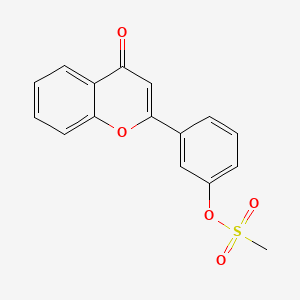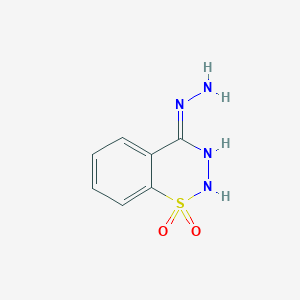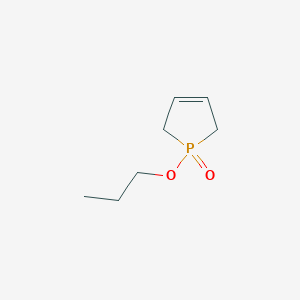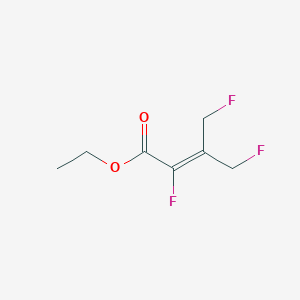
Ethyl 2,4-difluoro-3-(fluoromethyl)but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,4-difluoro-3-(fluoromethyl)but-2-enoate is an organic compound with the molecular formula C₇H₉F₃O₂ It is characterized by the presence of three fluorine atoms, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the use of difluorocarbene reagents, which can be generated in situ from precursors such as chlorodifluoromethane (ClCF₂H) under basic conditions . The reaction conditions often require the presence of a strong base, such as potassium tert-butoxide, and a suitable solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of ethyl 2,4-difluoro-3-(fluoromethyl)but-2-enoate may involve large-scale difluoromethylation processes using metal-based catalysts. These processes are designed to be efficient and scalable, ensuring high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,4-difluoro-3-(fluoromethyl)but-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Major Products Formed
Substitution: Formation of amino or thio derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes or partially hydrogenated alkenes.
Applications De Recherche Scientifique
Ethyl 2,4-difluoro-3-(fluoromethyl)but-2-enoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex fluorinated compounds.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceuticals with enhanced bioavailability and metabolic stability.
Material Science: Utilized in the synthesis of fluorinated polymers and materials with unique properties such as increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of ethyl 2,4-difluoro-3-(fluoromethyl)but-2-enoate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological molecules. This can lead to increased binding affinity and specificity for certain enzymes or receptors, thereby modulating their activity and influencing biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2,2-difluorobut-3-enoate
- Ethyl 2,4-difluorobut-2-enoate
- Ethyl 2,4-difluoro-3-methylbut-2-enoate
Uniqueness
Ethyl 2,4-difluoro-3-(fluoromethyl)but-2-enoate is unique due to the presence of a fluoromethyl group at the 3-position, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
2284-70-0 |
|---|---|
Formule moléculaire |
C7H9F3O2 |
Poids moléculaire |
182.14 g/mol |
Nom IUPAC |
ethyl 2,4-difluoro-3-(fluoromethyl)but-2-enoate |
InChI |
InChI=1S/C7H9F3O2/c1-2-12-7(11)6(10)5(3-8)4-9/h2-4H2,1H3 |
Clé InChI |
PJYQQBGMFQSUNR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C(CF)CF)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


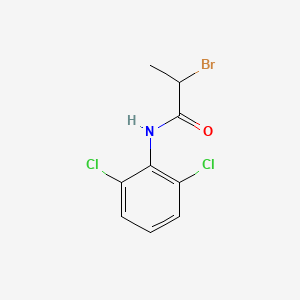
![3-Oxa-10-azatricyclo[4.3.1.0~2,4~]decane](/img/structure/B14745845.png)
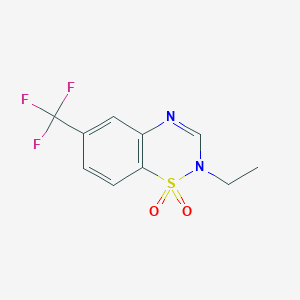
![propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B14745854.png)
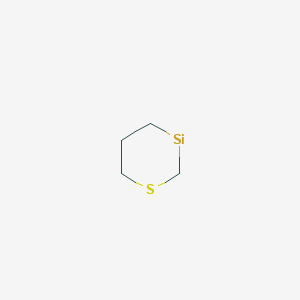
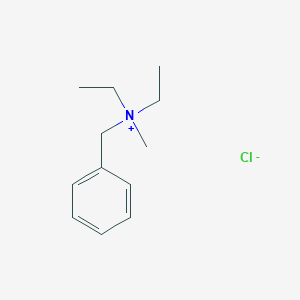
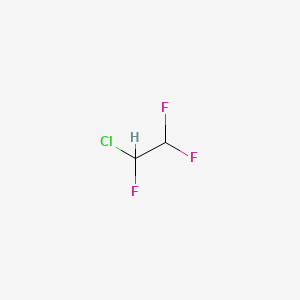
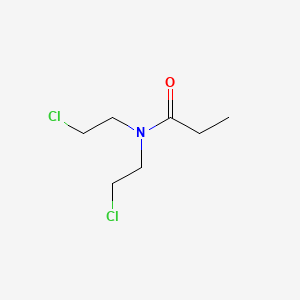
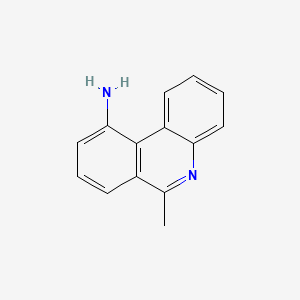
![Bis[chloro(difluoro)methyl]diazene](/img/structure/B14745896.png)
![6,7-Dimethyl-3-phenyl-4H-furo[3,2-b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B14745904.png)
